Comparative Lipophilicity (logP) of 4-(3-Trifluoromethyl-phenyl)-1H-indole vs. Non-Fluorinated and Chloro Analogs
The lipophilicity, a critical parameter influencing membrane permeability and pharmacokinetic profile, is substantially higher for the target compound compared to its non-fluorinated (4-phenyl-1H-indole) and chloro (4-(3-chloro-phenyl)-1H-indole) analogs. This difference, quantified by the calculated octanol-water partition coefficient (cLogP), directly impacts the compound's distribution behavior in biological systems [1].
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP: 4.6 [1] |
| Comparator Or Baseline | 4-phenyl-1H-indole: cLogP ≈ 3.5 (estimated) ; 4-(3-chloro-phenyl)-1H-indole: cLogP ≈ 4.0 (estimated) |
| Quantified Difference | Increase of ~1.1 log unit vs. non-fluorinated analog; increase of ~0.6 log unit vs. chloro analog. |
| Conditions | Predicted values using XLogP3 algorithm [1]; class-level trend supported by known logP contributions of substituents. |
Why This Matters
A higher logP correlates with increased membrane permeability, a desirable trait for CNS-targeting research programs, which can be a key differentiator for procurement.
- [1] PubChem. 4-(3-Trifluoromethyl-phenyl)-1H-indole. National Center for Biotechnology Information. 2025. View Source
